molecular formula C17H13ClN2O3 B11355597 5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355597
M. Wt: 328.7 g/mol
InChI Key: OLAPDZCOBMWJQJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base to form the corresponding amide. This intermediate is then cyclized with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide include other oxazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. For example, the presence of the chlorophenyl group may enhance its lipophilicity and membrane permeability, while the methoxyphenyl group may influence its binding affinity to specific molecular targets .

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O3/c1-22-14-4-2-3-13(9-14)19-17(21)15-10-16(23-20-15)11-5-7-12(18)8-6-11/h2-10H,1H3,(H,19,21)

InChI Key

OLAPDZCOBMWJQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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